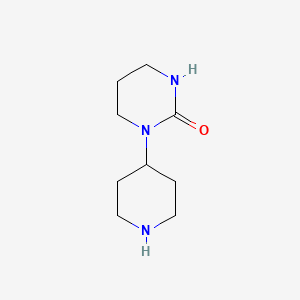

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone

Description

Properties

IUPAC Name |

1-piperidin-4-yl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEZNOIZYDJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574618 | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-36-8 | |

| Record name | Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone

Executive Summary: Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone (CAS No. 61220-36-8) is a heterocyclic organic compound featuring a saturated pyrimidinone ring fused to a piperidine moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development. The tetrahydropyrimidinone core is a known scaffold for diverse biological activities, while the piperidine group is a common pharmacophore used to modulate physicochemical properties and enhance binding to biological targets.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational for all research and development activities. The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | N/A |

| CAS Number | 61220-36-8 | [1] |

| Molecular Formula | C₉H₁₇N₃O | N/A |

| Molecular Weight | 183.25 g/mol | [1] |

| InChI Key | WQEZNOIZYDJGLE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CNC(=O)N(C1)C2CCNCC2 | N/A |

| Synonyms | 1-(Piperidin-4-yl)-1,3-diazinan-2-one | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While experimentally determined data for this specific molecule is limited in publicly accessible literature, the following table summarizes key known and predicted values.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on similar heterocyclic structures. |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | The presence of the piperidine and urea-like moiety suggests potential solubility in polar protic solvents. The oxygen atom is expected to improve solubility compared to thioxo variants.[1] |

| pKa | Not available | The piperidine nitrogen is basic, while the amide protons are weakly acidic. The exact pKa values would require experimental determination or high-level computational prediction. |

| LogP | Not available | A calculated LogP would likely be low to moderate, indicating some degree of lipophilicity balanced by polar functional groups. |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound generally involves the formation of the cyclic urea (tetrahydropyrimidinone) ring from appropriate acyclic precursors. A common and logical approach involves the cyclization of a piperidine derivative with a suitable pyrimidinone precursor.[1]

A plausible, though not explicitly documented, synthetic route would involve the reaction of N-Boc-4-aminopiperidine with a 1,3-dihalopropane derivative, followed by reaction with a cyanate or urea and subsequent deprotection. A more direct route is the cyclocondensation of a derivative of 1-(3-aminopropyl)piperidin-4-amine with a carbonyl source like phosgene, a chloroformate, or carbonyldiimidazole (CDI).

Hypothetical Protocol: Cyclocondensation using CDI

Causality: This protocol is designed based on standard methods for forming cyclic ureas from diamines. Carbonyldiimidazole (CDI) is chosen as a safe and effective carbonylating agent, avoiding the hazards of phosgene. A high-boiling aprotic polar solvent like DMF facilitates the reaction at elevated temperatures, and a non-nucleophilic base is used to scavenge the released acid. The workup is a standard aqueous extraction to remove salts and the solvent, followed by chromatographic purification.

-

Reactant Preparation: To a solution of 1-(3-aminopropyl)piperidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under an inert nitrogen atmosphere, add diisopropylethylamine (DIPEA, 2.2 eq).

-

Carbonylation: Cool the mixture to 0°C. Add a solution of 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the target compound.

Chemical Reactivity

The molecule possesses several reactive sites that allow for further chemical modification.[1]

-

Oxidation: The nitrogen atoms, particularly the more nucleophilic piperidine nitrogen, can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: The carbonyl group of the pyrimidinone ring can be reduced to a methylene group using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Substitution: The secondary amine of the piperidine ring is nucleophilic and can undergo N-alkylation or N-acylation reactions with alkyl halides or acyl chlorides, respectively, typically under basic conditions. This allows for the introduction of various substituents to explore structure-activity relationships.

Spectroscopic Characterization (Predicted)

No publicly available, experimentally derived spectral data for this compound were found. The following are predictions based on the chemical structure and data from analogous compounds.

-

¹H NMR:

-

Piperidine Ring: Protons on the piperidine ring would appear as complex multiplets in the aliphatic region (~1.5-3.5 ppm). Protons alpha to the nitrogen (positions 2', 6') would be deshielded and appear further downfield.

-

Pyrimidinone Ring: The protons on the ethylenediamine bridge (positions 4, 6) would likely appear as triplets around 3.0-3.5 ppm. The protons at position 5 would be a multiplet further upfield (~1.8-2.2 ppm).

-

NH Protons: The two NH protons (one on the piperidine, one on the pyrimidinone) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. The amide proton of the pyrimidinone ring would be further downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon: A characteristic peak for the C=O group would be expected in the range of 155-170 ppm.

-

Aliphatic Carbons: Carbons of the piperidine and pyrimidinone rings would appear in the 20-60 ppm range. Carbons adjacent to nitrogen atoms would be deshielded and appear at the lower end of this range (40-60 ppm).

-

-

FT-IR:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and the amide.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be observed at m/z = 183.1372 (monoisotopic mass). Common fragmentation patterns would likely involve cleavage of the piperidine ring or loss of fragments from the pyrimidinone core.

-

Applications in Research and Drug Development

This compound is primarily of interest as a research chemical and a versatile building block for the synthesis of more complex molecules.[1]

-

Synthetic Intermediate: Its structure is relevant to the synthesis of antipsychotic agents like risperidone, which contains a similar bicyclic core.[1] The reactive piperidine nitrogen allows it to be easily incorporated into larger molecular frameworks.

-

Scaffold for Medicinal Chemistry: The tetrahydropyrimidinone scaffold is present in compounds with a wide range of pharmacological activities, including antiviral and anticancer properties.[1] Analogs like Monastrol are known mitotic kinesin inhibitors.[1]

-

Pharmacophore Combination: The piperidine moiety is a well-established pharmacophore that often improves CNS penetration and can be crucial for binding to various receptors and enzymes.[1] The combination of these two moieties in a single, relatively simple molecule makes it an attractive starting point for designing new therapeutic agents, such as kinase inhibitors or receptor ligands.[1]

-

Neuropharmacology Research: Structurally related compounds have been investigated for potential neurotoxic effects, suggesting this molecule could be a tool for studying mechanisms of neurodegeneration.[1]

Safety and Handling

-

Usage: This compound is intended for research use only and is not for human or veterinary use.[1]

-

Toxicology: Specific toxicological data is not available. However, compared to nitro-substituted analogs, it is predicted to have lower toxicity.[1] Standard laboratory precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling.

-

Storage: Store at room temperature in a dry, well-ventilated area.

References

Sources

Unlocking the Therapeutic Potential of Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone: A Technical Guide for Preclinical Investigation

Introduction: A Scaffold of Promise in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic promise is a constant endeavor. Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone emerges as a compelling candidate for investigation, embodying a unique structural amalgamation of two pharmacologically significant moieties: a tetrahydropyrimidinone core and a piperidine substituent. While specific biological data for this exact molecule remains nascent, its constituent parts have been independently associated with a wide spectrum of biological activities, suggesting a rich and diverse potential for therapeutic application.[1]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activity of this compound. By dissecting the known activities of its core structures, we will delineate potential therapeutic avenues and provide detailed, field-proven experimental protocols to systematically evaluate its efficacy and mechanism of action. This document is designed to serve as a strategic roadmap for the preclinical assessment of this promising, yet underexplored, chemical entity.

Deconstructing the Pharmacophore: Predicted Biological Activities

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its foundational scaffolds.

The Tetrahydropyrimidinone Core: A Hub of Diverse Bioactivity

The tetrahydropyrimidinone ring system is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological effects.[2][3] Notable activities associated with this core include:

-

Antiviral Properties: Derivatives of tetrahydro-2(1H)-pyrimidinone have demonstrated significant antiviral activity against various viral strains, including fowl plague virus and Semliki Forest virus.[1][4] This suggests a potential application for this compound in the development of novel antiviral agents.

-

Anticancer Potential: The dihydropyrimidinone and tetrahydropyrimidinone classes have been investigated for their anticancer properties.[2][5][6] For instance, the structurally related molecule monastrol acts as a mitotic kinesin inhibitor, highlighting the potential for this scaffold to interfere with cell division processes in cancer cells.[1] Furthermore, some derivatives have shown the ability to impede cell cycle progression.[5]

-

PI3K Inhibition: Structurally analogous tetrahydro-pyrido-pyrimidine derivatives have been explored as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in signaling pathways implicated in cancer and immune disorders.[1][7]

The Piperidine Moiety: A Versatile Pharmacophore

The 4-piperidinyl substituent is a frequently utilized pharmacophore in drug design, often enhancing the binding affinity of a molecule to its biological target and improving its pharmacokinetic profile.[1] The piperidine ring itself is associated with a broad range of biological activities:

-

Antifungal Activity: Piperidine derivatives are known to exhibit antimycotic properties, primarily through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[8][9] This mechanism is similar to that of established antifungal agents like amorolfine.[8]

-

Central Nervous System (CNS) Activity: The piperidin-4-one scaffold, a close structural relative, has been linked to a variety of CNS effects.[10][11] Notably, the core structure of this compound is a key building block in the synthesis of the antipsychotic drug risperidone.[1]

-

Broad-Spectrum Bioactivity: Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including anti-HIV, antibacterial, and anti-inflammatory properties.[11][12]

Strategic Experimental Workflows for Biological Characterization

Given the predicted activities, a systematic, multi-tiered approach is recommended to elucidate the biological profile of this compound.

Workflow 1: Broad-Spectrum Phenotypic Screening

The initial step should involve a broad-based screening to identify the most promising therapeutic areas. This approach maximizes the potential for discovering novel activities.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection:

-

Oncology Panel: Utilize a diverse panel of human cancer cell lines representing various tumor types (e.g., NCI-60 panel).

-

Virology Panel: Employ relevant viral replication assays using host cell lines infected with a panel of viruses (e.g., influenza, Semliki Forest virus, HIV).

-

Mycology Panel: Screen against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Immunology Panel: Use primary immune cells (e.g., T cells, macrophages) to assess immunomodulatory effects.

-

-

Assay Methodology:

-

Cytotoxicity/Cytostatic Assays: Employ assays such as MTT, MTS, or CellTiter-Glo to determine the effect on cell viability and proliferation.

-

Antiviral Assays: Utilize plaque reduction assays, quantitative PCR (qPCR) for viral load, or reporter gene assays.

-

Antifungal Assays: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

-

Immunomodulation Assays: Measure cytokine production (e.g., ELISA, Luminex) or immune cell proliferation.

-

-

Data Analysis:

-

Calculate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for each assay.

-

Prioritize "hits" based on potency and selectivity.

-

Caption: High-level workflow for initial phenotypic screening.

Workflow 2: Target Deconvolution and Mechanism of Action Studies

Once a primary biological activity is identified, the next critical phase is to elucidate the molecular target and mechanism of action.

Experimental Protocol: Investigating Anticancer Activity (Example)

Assuming a potent antiproliferative effect is observed in cancer cell lines.

-

Cell Cycle Analysis:

-

Treat cancer cells with the compound at various concentrations and time points.

-

Stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the cell cycle phase distribution (G1, S, G2/M). A significant arrest in a specific phase suggests interference with cell cycle machinery.

-

-

Apoptosis Assays:

-

Utilize Annexin V/PI staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

Perform Western blotting for key apoptosis markers such as cleaved caspase-3 and PARP.

-

-

Kinase Profiling:

-

Given the potential for PI3K inhibition, perform a broad kinase screen (e.g., using a commercial service) to identify potential kinase targets.

-

Follow up with in vitro kinase assays for the top hits to confirm direct inhibition and determine IC50 values.

-

-

Mechanism Confirmation (PI3K Pathway Example):

-

Treat cells with the compound and perform Western blotting to assess the phosphorylation status of downstream effectors of the PI3K pathway (e.g., p-Akt, p-mTOR). A decrease in phosphorylation would support a PI3K inhibitory mechanism.

-

Caption: Workflow for elucidating the anticancer mechanism of action.

Data Presentation and Interpretation

All quantitative data should be meticulously documented and presented in a clear, comparative format.

Table 1: Example Data Summary for Initial Screening

| Assay Type | Cell Line / Strain | Endpoint | IC50 / MIC (µM) |

| Anticancer | MCF-7 (Breast Cancer) | Cell Viability | 5.2 |

| A549 (Lung Cancer) | Cell Viability | 8.1 | |

| Antiviral | MDCK (Influenza) | Plaque Reduction | > 50 |

| Antifungal | C. albicans | Fungal Growth | 12.5 |

Conclusion and Future Directions

This compound represents a molecule at the intersection of proven pharmacophores. While its specific biological profile is yet to be fully characterized, the wealth of data on its constituent moieties provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology, virology, and mycology. The experimental workflows detailed in this guide offer a robust framework for a systematic and efficient preclinical evaluation. Elucidating the structure-activity relationships (SAR) through the synthesis and testing of analogs will be a critical next step in optimizing the potency and selectivity of this promising scaffold.

References

-

Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]

-

Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]

-

Request PDF. Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. [Link]

-

Galabov, A. S., Velichkova, E., Karparov, A., Sidzhakova, D., Danchev, D., & Chakova, N. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9–14. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

- Google Patents.

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

-

Semantic Scholar. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. [Link]

-

MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]

-

Juniper Publishers. Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

review article a review on biological activities of dihydro pyrimidinones / thiones. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2012004299A1 - Tetrahydro-pyrido-pyrimidine derivatives - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

Unlocking the Therapeutic Potential of Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone: A Technical Guide to Target Identification and Validation

Introduction

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores serves as a powerful engine for the discovery of novel therapeutics. Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone is a molecule of significant interest, embodying this principle through the fusion of a tetrahydro-2(1H)-pyrimidinone core with a 4-piperidinyl substituent. The tetrahydropyrimidinone scaffold is a well-documented structural motif in compounds exhibiting a wide array of biological activities, including antiviral and anticancer properties.[1][2] The piperidine ring, a ubiquitous fragment in drug design, is known to enhance binding to various biological targets and favorably influence a molecule's pharmacokinetic profile.[3] Notably, the structural relative, risperidone, an antipsychotic agent, features a similar tetrahydro-pyrido-pyrimidinone core, highlighting the potential of this chemical space for CNS-acting agents.[1]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into promising therapeutic target classes, underpinned by the known activities of its constituent chemical moieties, and provide detailed, actionable experimental protocols for target identification and validation.

Potential Therapeutic Target Classes: A Hypothesis-Driven Approach

The unique structural composition of this compound suggests several compelling avenues for therapeutic targeting. Our investigation will focus on key enzyme families and receptor systems where related structures have demonstrated significant activity.

Enzyme Inhibition: A Hub of Therapeutic Opportunity

The pyrimidinone and piperidine cores are prevalent in a multitude of enzyme inhibitors. The following enzyme classes represent high-priority targets for initial screening and validation.

-

Dipeptidyl Peptidase IV (DPP4): A well-established target for the management of type 2 diabetes, DPP4 inhibitors prevent the degradation of incretin hormones.[4] The discovery of piperidinone- and piperidine-constrained phenethylamines as potent and selective DPP4 inhibitors provides a strong rationale for investigating our lead compound in this context.[4]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Structurally related tetrahydro-pyrido-pyrimidine derivatives have been identified as potent PI3K inhibitors, suggesting that this compound may exhibit similar activity.[1]

-

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis, and its inhibition is a validated strategy in oncology. The discovery of 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as selective PLK1 inhibitors underscores the potential of pyrimidine-containing scaffolds to target this kinase.[5]

-

Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a target for anticancer, anti-inflammatory, and antiviral agents. A novel class of herbicides has been identified that targets plant DHODH, demonstrating that this enzyme is druggable by compounds with a pyrimidine-like structure.[6]

Receptor Modulation: Fine-Tuning Cellular Signaling

The piperidine moiety is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs) and other receptor systems.

-

Opioid Receptors: The piperidinyl piperidine scaffold is a well-established pharmacophore for opioid receptor modulators.[7] Given the structural similarities, assessing the binding affinity and functional activity of this compound at mu (µ), delta (δ), and kappa (κ) opioid receptors is a logical step.

-

Sigma Receptors: Dual-target ligands that modulate both opioid and sigma receptors have shown promise for the development of analgesics with improved side-effect profiles. Benzylpiperidine derivatives have been developed as dual µ-opioid receptor and sigma-1 receptor ligands.[7] Therefore, investigating the affinity of our compound for sigma-1 and sigma-2 receptors is warranted.

Antimicrobial and Antiviral Activity

The tetrahydropyrimidinone core has been associated with antiviral activity, and both pyrimidine and piperidine derivatives have demonstrated broad antimicrobial effects.[2][8][9]

-

Antiviral Targets: Derivatives of tetrahydro-2(1H)-pyrimidinone have shown activity against fowl plague virus and Semliki Forest virus.[2] Initial screening against a panel of RNA and DNA viruses would be a prudent first step.

-

Antibacterial and Antifungal Targets: Piperidine-containing compounds have been developed as antimycotics, and pyrimidine derivatives have shown activity against various bacterial strains.[9][10] General screening for antibacterial and antifungal activity could uncover novel therapeutic applications.

Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental cascade is essential to validate the hypothesized therapeutic targets. The following protocols provide a detailed roadmap for this process.

Workflow for Target Identification and Validation

Caption: A generalized workflow for identifying and validating therapeutic targets.

Protocol 1: In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of this compound against a panel of kinases and other enzymes.

Materials:

-

This compound

-

Recombinant human enzymes (DPP4, PI3K isoforms, PLK1, DHODH)

-

Substrates and cofactors specific to each enzyme

-

Assay buffers

-

Positive control inhibitors

-

384-well microplates

-

Plate reader capable of detecting fluorescence, luminescence, or absorbance

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

-

Enzyme Reaction Setup: In a 384-well plate, add the enzyme, substrate, and cofactors in the assay buffer.

-

Compound Addition: Add the diluted test compound and control inhibitors to the respective wells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 30°C or 37°C) for a predetermined time.

-

Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Target Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |

| DPP4 | [Insert Value] | [Insert Value] |

| PI3Kα | [Insert Value] | [Insert Value] |

| PI3Kβ | [Insert Value] | [Insert Value] |

| PI3Kγ | [Insert Value] | [Insert Value] |

| PI3Kδ | [Insert Value] | [Insert Value] |

| PLK1 | [Insert Value] | [InsertValue] |

| DHODH | [Insert Value] | [Insert Value] |

Protocol 2: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for opioid and sigma receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for µ-opioid, [³H]DTG for sigma)

-

Test compound and non-labeled competing ligand

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and varying concentrations of the test compound or unlabeled competitor in a binding buffer.

-

Incubation: Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to calculate the Ki (inhibitory constant).

Data Presentation:

| Receptor Target | Ki (nM) of Test Compound |

| µ-Opioid Receptor | [Insert Value] |

| δ-Opioid Receptor | [Insert Value] |

| κ-Opioid Receptor | [Insert Value] |

| Sigma-1 Receptor | [Insert Value] |

| Sigma-2 Receptor | [Insert Value] |

Signaling Pathway Analysis

Caption: A simplified diagram of the PI3K signaling pathway, a potential target.

Structure-Activity Relationship (SAR) Studies: A Glimpse into Optimization

Should initial screening reveal promising activity, a systematic SAR study would be the next logical step. Modifications to both the tetrahydropyrimidinone and piperidine rings could be explored:

-

Piperidine Ring: Substitution at the 1-position of the piperidine ring with various alkyl and aryl groups could modulate receptor affinity and selectivity.

-

Tetrahydropyrimidinone Core: Modifications to the pyrimidinone ring, such as substitution at the nitrogen atoms or the methylene bridge, could influence enzyme inhibitory activity.

Conclusion

This compound stands as a promising starting point for the development of novel therapeutic agents. Its hybrid structure, combining the versatile tetrahydropyrimidinone core with the privileged piperidine moiety, suggests a high probability of interaction with multiple, therapeutically relevant biological targets. The hypothesis-driven approach and detailed experimental workflows outlined in this guide provide a robust framework for elucidating the pharmacological profile of this compound and unlocking its full therapeutic potential. Through systematic investigation, researchers can pave the way for the development of new treatments for a range of diseases, from metabolic disorders and cancer to infectious diseases and pain.

References

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Molecules. (2024). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

-

ResearchGate. Structure–Activity Relationship of the newly synthesized compounds. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittelforschung, 34(1), 9-14. [Link]

-

Pinna, G. A., et al. (1997). Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones. Il Farmaco, 52(1), 25-28. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

PubMed. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. [Link]

-

Science. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

-

Caruso, M., et al. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]

-

PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjarr.com [wjarr.com]

- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Tetrahydro-pyrido-pyrimidines as Potent PI3K Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. This has established the PI3K enzyme family as a pivotal target for oncology drug discovery. Within the diverse landscape of PI3K inhibitors, molecules featuring a pyrimidine core, particularly tetrahydro-pyrido-pyrimidine derivatives, have emerged as a promising class of potent and selective therapeutic agents. While the specific compound "tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone" is not extensively documented as a direct PI3K inhibitor, its structural motifs are representative of a broader class of compounds that have been successfully optimized for PI3K inhibition. This technical guide provides an in-depth exploration of tetrahydro-pyrido-pyrimidine derivatives as PI3K inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for advancing the development of this important class of inhibitors.

The PI3K Signaling Pathway: A High-Value Oncology Target

The PI3K/AKT/mTOR pathway is a central signaling cascade that, under normal physiological conditions, is tightly regulated. However, in many cancers, this pathway is constitutively active due to mutations in key components, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN[1]. This uncontrolled signaling drives tumor growth and proliferation, making PI3K an attractive therapeutic target.

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. The development of PI3K inhibitors has evolved from pan-PI3K inhibitors to more isoform-selective agents to improve the therapeutic window and mitigate off-target toxicities[2].

Caption: The PI3K/AKT/mTOR Signaling Pathway.

The Pyrido-pyrimidine Scaffold: A Privileged Chemotype for PI3K Inhibition

The pyrido-pyrimidine core has proven to be a versatile scaffold for the development of kinase inhibitors, including those targeting PI3K. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition[3]. Structural modifications at various positions of the pyrido-pyrimidine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of Tetrahydro-pyrido-pyrimidine Derivatives

The synthesis of substituted pyrido-pyrimidines often involves a multi-step sequence starting from readily available precursors. A general synthetic strategy involves the construction of the core heterocyclic system followed by the introduction of various substituents through cross-coupling reactions and nucleophilic aromatic substitutions.

For instance, a common approach to synthesize 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines begins with a trichlorinated pyridopyrimidine skeleton. This intermediate allows for sequential and regioselective substitution at the C2, C4, and C7 positions, enabling the exploration of a diverse chemical space[4]. The morpholine moiety, frequently found in potent PI3K inhibitors, is typically introduced at the C4 position, while various aryl or heteroaryl groups can be installed at the C2 and C7 positions to optimize activity and selectivity[4][5].

Structure-Activity Relationship (SAR) of Pyrido-pyrimidine PI3K Inhibitors

Systematic modification of the pyrido-pyrimidine scaffold has led to a deep understanding of the structure-activity relationships governing PI3K inhibition. Key insights include:

-

Hinge-Binding Moiety: The nitrogen atoms of the pyrimidine ring are critical for anchoring the inhibitor to the hinge region of the PI3K enzyme, typically through hydrogen bonds with residues like Val882 (in PI3Kγ)[3].

-

The Role of the Morpholine Group: A morpholine substituent, commonly at the C4 position, is a hallmark of many potent PI3K inhibitors. It often occupies a region of the ATP binding site and can contribute to both potency and favorable physicochemical properties[5].

-

Exploring Chemical Diversity at Other Positions: Modifications at other positions, such as C2 and C7 in the pyrido[3,2-d]pyrimidine series, are crucial for modulating isoform selectivity and overall potency. The introduction of substituted aryl and heteroaryl groups at these positions has led to the discovery of highly potent and selective inhibitors[4][6].

Table 1: Representative SAR Data for Pyrido[3,2-d]pyrimidine Derivatives

| Compound ID | C2-Substituent | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |

| 1 | 3-hydroxyphenyl | H | 19 | 37 | [4] |

| 11 | 3-hydroxyphenyl | -CH2-N(CH3)2 | 10 | 17 | [4] |

| 15 | 3-hydroxyphenyl | -CH2OH | 3 | 11 | [4] |

| 23 | 3-hydroxyphenyl | -CH2-(1,2,3-triazol-1-yl)-CH2OH | 9 | 15 | [4] |

This table presents a selection of data to illustrate SAR trends and is not exhaustive.

Experimental Protocols for the Evaluation of Pyrido-pyrimidine PI3K Inhibitors

A rigorous and multi-faceted approach is essential for the comprehensive evaluation of novel PI3K inhibitors. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring the activity of lipid kinases like PI3K[7][8][9]. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Step-by-Step Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the PI3K enzyme (e.g., p110α/p85α), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[7].

-

Initiate the reaction by adding ATP to a final concentration of 25 µM[7].

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes[9].

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes[9].

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the PI3K activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the ADP-Glo™ PI3K Kinase Assay.

Cellular Assay: Western Blotting for Phospho-Akt (Ser473)

To confirm that the inhibition of PI3K activity translates to the modulation of downstream signaling in a cellular context, Western blotting for the phosphorylated form of AKT at Serine 473 (p-Akt Ser473) is a standard and informative assay[10][11][12].

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., PC-3, a prostate cancer cell line with PTEN loss) to 70-80% confluency.

-

Treat the cells with the pyrido-pyrimidine inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10].

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature[11].

-

Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C[11].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[11].

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

-

In Vivo Evaluation of Pyrido-pyrimidine PI3K Inhibitors

Promising candidates identified through in vitro assays must be evaluated in vivo to assess their anti-tumor efficacy and pharmacokinetic properties. Xenograft models are commonly employed for this purpose.

Xenograft Tumor Models

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known PI3K pathway alterations (e.g., PC-3M) are implanted subcutaneously into immunocompromised mice[3].

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into mice, which may better recapitulate the heterogeneity of human tumors[1].

General In Vivo Efficacy Study Design:

-

Tumor Implantation and Growth: Mice are implanted with tumor cells or fragments. Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

-

Dosing and Administration: The test compound is administered, often orally, at various doses and schedules (e.g., once daily)[3][13]. A vehicle control group is included.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as p-Akt levels, can also be assessed in the tumor tissue.

Table 2: Representative In Vivo Efficacy Data for a Pyrido-pyrimidine Derivative

| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |

| Vehicle | - | 1500 | - | [3] |

| Compound 31 | 1 | 1200 | 20 | [3] |

| Compound 31 | 3 | 800 | 47 | [3] |

| Compound 31 | 10 | 400 | 73 | [3] |

This table presents hypothetical data based on published studies to illustrate the type of results obtained from in vivo efficacy studies.

Conclusion and Future Directions

The tetrahydro-pyrido-pyrimidine scaffold represents a highly promising starting point for the development of novel PI3K inhibitors. The synthetic tractability and the well-understood structure-activity relationships of this class of compounds provide a solid foundation for further optimization. Future efforts in this area will likely focus on:

-

Improving Isoform Selectivity: Designing inhibitors that target specific PI3K isoforms (e.g., PI3Kα-selective inhibitors for tumors with PIK3CA mutations) to enhance efficacy and reduce toxicity.

-

Overcoming Resistance: Investigating mechanisms of resistance to PI3K inhibitors and developing strategies to overcome them, such as combination therapies.

-

Exploring Dual PI3K/mTOR Inhibition: Fine-tuning the scaffold to achieve dual inhibition of both PI3K and mTOR, which may offer a more comprehensive blockade of the signaling pathway[3][6].

By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of pyrido-pyrimidine-based PI3K inhibitors for the treatment of cancer.

References

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL: [Link])

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. (URL: [Link])

-

Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. (URL: [Link])

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. (URL: [Link])

-

Phospho-Akt (Ser473) Detection Kit B (Cell-based). Advanced BioReagents Systems. (URL: [Link])

-

Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. (URL: [Link])

-

PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... ResearchGate. (URL: [Link])

-

4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (URL: [Link])

-

Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. NIH. (URL: [Link])

-

Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines. MDPI. (URL: [Link])

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. (URL: [Link])

Sources

- 1. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Investigating Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone as a Novel Antiviral Scaffold

Executive Summary

The relentless emergence of drug-resistant viral pathogens and novel viral threats necessitates a continuous search for new antiviral agents with unique mechanisms of action. The tetrahydropyrimidinone chemical scaffold has historically shown a diverse range of biological activities.[1] Notably, early research into derivatives of the core structure, tetrahydro-2(1H)-pyrimidinone, revealed significant antiviral activity against RNA viruses like the fowl plague virus and Semliki Forest virus.[1][2] Despite this promising precedent, the specific derivative tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone (CAS: 61220-36-8) remains a largely unexplored entity in antiviral research. This guide presents a comprehensive framework for its systematic evaluation. We provide the scientific rationale, posit testable hypotheses regarding its mechanism of action, and detail a robust, multi-phase experimental workflow designed for drug development professionals. This document serves as a technical blueprint, moving from initial high-throughput screening to in-depth mechanism-of-action studies, to rigorously assess the potential of this compound as a foundational molecule for a new class of antiviral therapeutics.

Part 1: The Scientific Case for this compound

Chemical Profile and Structural Rationale

This compound is a heterocyclic organic compound featuring two key pharmacophoric elements:

-

A Tetrahydro-2(1H)-pyrimidinone Core: This cyclic urea substructure is a privileged scaffold in medicinal chemistry, known to participate in various biological interactions. Its hydrogen bond donors and acceptors provide a platform for molecular recognition by biological targets.

-

A 4-Piperidinyl Substituent: The piperidine ring is a common moiety in pharmaceuticals that can enhance aqueous solubility, improve pharmacokinetic properties, and establish critical binding interactions with enzymes or receptors.[1] Its presence suggests that the molecule is primed for biological activity.

The primary impetus for investigating this specific molecule stems from a landmark 1984 study which demonstrated that derivatives of tetrahydro-2(1H)-pyrimidinone, such as mono- and bis-morpholinomethyl derivatives, could inhibit the yield of fowl plague virus by up to 99.6%.[2] Furthermore, certain derivatives showed profound inhibition (›99.9%) of the Semliki Forest virus.[2] This historical data provides a compelling, evidence-based foundation for exploring this compound, a distinct yet structurally related compound, as a modern antiviral candidate.

Compound Specifications

| Property | Value | Reference |

| IUPAC Name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | [3] |

| CAS Number | 61220-36-8 | [3][4] |

| Molecular Formula | C₉H₁₇N₃O | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| Canonical SMILES | C1CNC(=O)N(C1)C2CCNCC2 | [3] |

Part 2: Plausible Antiviral Mechanisms of Action (MoA) - Testable Hypotheses

To move beyond simple phenotypic screening, a successful research campaign must be driven by clear, testable hypotheses. Based on the compound's structure and the known mechanisms of other heterocyclic antivirals, we propose two primary, non-mutually exclusive, potential mechanisms of action.

Hypothesis A: Disruption of Host De Novo Pyrimidine Biosynthesis via DHODH Inhibition

Viruses are obligate intracellular parasites that depend heavily on the host cell's metabolic machinery for replication. A critical dependency is the supply of nucleotides for viral genome synthesis. The de novo pyrimidine biosynthesis pathway is therefore a validated and attractive host-targeting antiviral strategy.

The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway.[5] Inhibition of DHODH depletes the intracellular pyrimidine pool, effectively starving the virus of the building blocks needed for replication. The discovery of novel herbicides acting on plant DHODH confirms that heterocyclic structures can effectively target this enzyme.[5] We hypothesize that the tetrahydropyrimidinone core, being a pyrimidine analog, could function as a competitive or allosteric inhibitor of human DHODH.

Caption: Proposed inhibition of the De Novo Pyrimidine Biosynthesis Pathway by targeting DHODH.

Hypothesis B: Modulation of Host Pro-Viral Signaling Pathways (PI3K/Akt)

Many viruses, upon entry, manipulate host cell signaling cascades to create a favorable environment for replication, translation, and egress. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central cellular hub regulating growth and survival that is frequently hijacked by viruses.

Structurally related tetrahydro-pyrido-pyrimidine derivatives have been identified as potent inhibitors of PI3K activity.[1][6] This precedent suggests that our target compound may similarly interfere with this pathway. By inhibiting PI3K or downstream effectors like Akt, the compound could disrupt the formation of replication complexes or other pro-viral cellular states, thereby exerting a broad-spectrum antiviral effect.

Caption: Proposed inhibition of the pro-viral PI3K/Akt signaling pathway.

Part 3: A Validated Experimental Workflow for Antiviral Evaluation

This section outlines a phased, logical progression of experiments designed to validate antiviral activity and elucidate the mechanism of action. Each protocol is designed to be self-validating, with clear endpoints and decision criteria.

Caption: A three-phase experimental workflow for comprehensive antiviral evaluation.

Phase 1: Primary Screening & Cytotoxicity Assessment

The initial goal is to efficiently determine if the compound has any antiviral activity at non-toxic concentrations.

-

Objective: To rapidly screen for inhibition of viral cytopathic effect (CPE).

-

Materials:

-

Cells: Vero E6 cells (highly susceptible to a wide range of viruses).

-

Viruses: A representative panel, e.g., Vesicular Stomatitis Virus (VSV, RNA virus) and Vaccinia Virus (VACV, DNA virus).

-

Assay Plates: 96- or 384-well clear-bottom, black-walled plates.

-

Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

-

Methodology:

-

Cell Seeding: Seed Vero E6 cells at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in DMSO, then dilute into assay medium. Final concentrations should range from 100 µM to 0.2 µM.

-

Treatment & Infection: Aspirate growth medium from cells. Add 50 µL of medium containing the compound dilutions. Add 50 µL of medium containing virus at a Multiplicity of Infection (MOI) of 0.01.[7]

-

Controls: Include "cells only" (100% viability) and "virus only" (0% viability) controls on each plate.

-

Incubation: Incubate plates for 48-72 hours, or until CPE is visible in ~90% of the "virus only" control wells.

-

Readout: Equilibrate plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

-

-

Data Analysis: Normalize data to controls. Plot normalized viability vs. log[concentration] and use a non-linear regression model to calculate the 50% inhibitory concentration (IC₅₀).

-

Objective: To determine the concentration at which the compound is toxic to host cells.

-

Methodology: Follow the exact steps of Protocol 1, but in step 3, add 50 µL of virus-free medium instead of the virus suspension.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

The therapeutic potential of a compound is measured by its Selectivity Index. SI = CC₅₀ / IC₅₀ A high SI indicates that the compound inhibits viral replication at concentrations far below those at which it harms the host cell.

-

Go: Compounds with SI > 10 are considered promising hits and advance to Phase 2.[8][9]

-

No-Go: Compounds with SI < 10 are deprioritized due to a narrow therapeutic window.

Phase 2: Hit Confirmation and Potency Assessment

This phase uses more direct and sensitive assays to confirm the activity of hits from Phase 1.

-

Objective: To directly quantify the reduction in infectious virus particles.

-

Methodology:

-

Seed cells in 12-well plates and grow to confluence.

-

Prepare serial dilutions of the compound and pre-incubate with a standard amount of virus (~100 Plaque Forming Units, PFU) for 1 hour at 37°C.

-

Wash cell monolayers and add the compound-virus mixture. Allow adsorption for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) with the corresponding compound concentration.[10]

-

Incubate for 3-5 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction relative to the "virus only" control. Determine the IC₅₀ as the concentration that reduces plaque numbers by 50%. This provides a more accurate measure of potency than the HTS assay.

Phase 3: Mechanism of Action (MoA) Elucidation

With confirmed activity, the focus shifts to understanding how the compound works by testing the initial hypotheses.

-

Objective: To determine the stage of the viral lifecycle (entry, replication, or egress) that is inhibited by the compound.[10]

-

Methodology:

-

Prepare confluent cell monolayers in a multi-well plate.

-

Add the compound (at 5x IC₅₀) at different time points relative to infection:

-

Pre-treatment: Add 2 hours before infection, then wash out. (Targets entry)

-

Co-treatment: Add simultaneously with the virus. (Targets entry/attachment)

-

Post-treatment: Add at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection). (Targets replication or egress)

-

-

At the end of a single replication cycle (~12-24 hours), harvest the supernatant or cell lysate.

-

Quantify viral yield using RT-qPCR or a plaque assay.

-

-

Interpretation: Inhibition will only be observed when the compound is present during the specific lifecycle stage it targets. For example, if it only works when added 2-8 hours post-infection, it is likely a replication inhibitor.

Caption: Experimental design for a Time-of-Addition assay to identify the targeted viral lifecycle stage.

-

Objective: To directly test Hypothesis A.

-

Methodology:

-

Use a commercially available human DHODH inhibitor screening kit or purified recombinant DHODH enzyme.

-

The assay typically measures the reduction of a substrate (e.g., DCIP) by the enzyme in the presence of its co-factor.

-

Incubate the enzyme with various concentrations of the compound.

-

Initiate the reaction and measure the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis: Calculate the IC₅₀ for direct enzyme inhibition. A potent IC₅₀ in this assay would provide strong evidence for this MoA.

-

Objective: To directly test Hypothesis B.

-

Methodology:

-

Seed cells and starve them of serum to reduce basal PI3K activity.

-

Pre-treat cells with the compound or a known PI3K inhibitor (positive control).

-

Stimulate the pathway (e.g., with a growth factor or by viral infection).

-

Lyse the cells at a specific time point post-stimulation.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total Akt and phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity.

-

-

Data Analysis: A reduction in the p-Akt/total Akt ratio in compound-treated cells compared to the control indicates inhibition of the PI3K pathway.

Part 4: Synthesis and Future Directions

The synthesis of this compound can be achieved through established organic chemistry methods, often involving the cyclization of a piperidine derivative with a suitable pyrimidinone precursor.[1] The true value of this scaffold lies in its potential for optimization. Should initial results prove promising, a medicinal chemistry campaign focusing on Structure-Activity Relationships (SAR) would be the logical next step. Analogs could be synthesized by:

-

Modifying the Piperidine Ring: Introducing substituents or altering the nitrogen's chemical environment.

-

Substituting the Pyrimidinone Core: Adding groups at other positions on the ring to explore new binding interactions.

This iterative process of design, synthesis, and testing is fundamental to transforming a promising hit compound into a viable drug candidate.

Conclusion

This compound stands as a compelling, yet underexplored, candidate for antiviral drug discovery. Its investigation is strongly justified by the proven antiviral activity of its close structural analogs. By employing the systematic, hypothesis-driven workflow detailed in this guide, researchers can efficiently assess its true potential. This framework provides a clear path from initial screening to mechanistic insight, ensuring that the evaluation is both rigorous and resource-effective. The discovery of a novel antiviral agent from this chemical class would be a significant contribution to the ongoing fight against viral diseases.

References

-

Title: Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

-

Title: Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity Source: MDPI URL: [Link]

-

Title: Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16 Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis Source: Taylor & Francis Online URL: [Link]

-

Title: Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds Source: PubMed URL: [Link]

-

Title: Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents Source: Iranian Journal of Pharmaceutical Research URL: [Link]

-

Title: One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines Source: Bangladesh Journal of Scientific and Industrial Research URL: [Link]

-

Title: A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis Source: PubMed URL: [Link]

-

Title: Recent advances on heterocyclic compounds with antiviral properties Source: PMC - National Center for Biotechnology Information URL: [Link]

- Title: Tetrahydro-pyrido-pyrimidine derivatives Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 61220-36-8 [amp.chemicalbook.com]

- 5. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2012004299A1 - Tetrahydro-pyrido-pyrimidine derivatives - Google Patents [patents.google.com]

- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Neuropharmacological Investigation of the Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone Scaffold

Abstract

The quest for novel chemical entities with therapeutic potential in neuropharmacology is a paramount challenge in modern drug discovery. The tetrahydropyrimidinone chemical scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities.[1] This guide focuses on a representative member of this class, tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone (CAS: 61220-36-8) , as a focal point for outlining a comprehensive, tiered strategy for its neuropharmacological characterization. While specific data on this particular molecule is sparse, its structural relationship to known neuroactive agents warrants a thorough investigation. This document provides researchers, scientists, and drug development professionals with a technical framework, blending established methodologies with field-proven insights to explore the potential of this and related compounds. We will delve into its synthesis, propose a logical progression of in vitro and in vivo assays, and discuss the interpretation of potential outcomes, thereby providing a roadmap for unlocking the neuropharmacological promise of this versatile scaffold.

Part 1: The Tetrahydropyrimidinone Scaffold: A Foundation for CNS Drug Discovery

A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyrimidinone core is a heterocyclic moiety that has garnered significant interest in medicinal chemistry.[2] Its derivatives are known to exhibit a remarkable diversity of biological effects, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][6] This wide range of activities suggests that the scaffold is capable of interacting with multiple biological targets in a specific and potent manner, making it an attractive starting point for the development of new therapeutics.

Focus Molecule: this compound

The subject of this guide, this compound, is a fused pyrimidine derivative.[3] Its structure is characterized by a tetrahydropyrimidinone core and a 4-piperidinyl substituent, a common pharmacophore known to enhance binding to biological targets and improve physicochemical properties.[3]

| Property | Value | Source |

| CAS Number | 61220-36-8 | [7][][9] |

| Molecular Formula | C₉H₁₇N₃O | [7][] |

| Molecular Weight | 183.25 g/mol | [] |

| IUPAC Name | 1-(piperidin-4-yl)-1,3-diazinan-2-one | [] |

Rationale for Neuropharmacological Investigation

The impetus for exploring the neuropharmacological potential of this scaffold stems from two key structural alerts:

-

Structural Similarity to Antipsychotics: The core structure is a key intermediate in the synthesis of the atypical antipsychotic agent, risperidone.[3] This suggests that the scaffold may have an affinity for dopamine and serotonin receptors, which are critical targets in the treatment of psychosis.

-

Potential for Neurotoxicity: Research on structurally related compounds has indicated potential neurotoxic effects, similar to the parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[3] Certain analogues have been shown to deplete dopamine levels, a hallmark of Parkinson's disease.[3][10] While this presents a potential liability, it also opens avenues for research into the mechanisms of neurodegeneration.

These observations justify a systematic investigation of this compound to determine its receptor binding profile, functional activity, and potential as either a therapeutic agent or a tool for studying neurological disorders.

Part 2: Synthesis and Characterization

General Synthetic Strategies

The synthesis of tetrahydropyrimidinone derivatives is often achieved through multi-component reactions, most notably the Biginelli reaction.[4] This one-pot synthesis typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.[4][11] This method is highly efficient and allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

While specific synthetic routes for this exact molecule are not extensively detailed in the public domain, a plausible approach involves the cyclization of appropriate precursors.[3] A potential method could involve the reaction of a protected 4-aminopiperidine derivative with a suitable three-carbon electrophile and a source of urea.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. rjstonline.com [rjstonline.com]

- 3. benchchem.com [benchchem.com]

- 4. banglajol.info [banglajol.info]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 9. This compound | 61220-36-8 [amp.chemicalbook.com]

- 10. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a particular focus on its established roles in the development of antiviral and antipsychotic agents. We will explore the key structural modifications that influence biological activity, delve into the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Versatility of a Privileged Scaffold

The fusion of a tetrahydropyrimidinone ring with a piperidine moiety creates a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The tetrahydropyrimidinone component can participate in hydrogen bonding interactions, while the piperidine ring offers a versatile anchor for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.